An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene: Synthesis and Properties
An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene. This versatile fluorinated aromatic compound serves as a valuable building block in organic synthesis and materials science. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound for a range of scientific applications.
Chemical Properties and Data
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a white crystalline solid at room temperature.[1] Its structure, featuring a tetrafluorinated benzene ring symmetrically substituted with two trimethylsilyl groups, imparts notable thermal stability and unique reactivity.[2]
Table 1: Physicochemical and Spectroscopic Data for 1,4-Bis(trimethylsilyl)tetrafluorobenzene
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | [3] |
| Molecular Weight | 294.44 g/mol | [4] |
| Melting Point | 51-57 °C | [1] |
| Boiling Point | 156.5 ± 40.0 °C (Predicted) | [5] |
| Appearance | White crystals or powder | [1] |
| Solubility | Soluble in organic solvents such as THF and dichloromethane. | [6] |
| ¹H NMR (in CCl₄) | δ -0.39 ppm | [7] |
| ¹⁹F NMR (in CCl₄) | δ -124.2 ppm | [7] |
Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
Several synthetic routes to 1,4-bis(trimethylsilyl)tetrafluorobenzene have been reported. The optimal choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Synthesis from 1,2,4,5-Tetrafluorobenzene
The first reported synthesis of 1,4-bis(trimethylsilyl)tetrafluorobenzene was achieved in 1967.[7] This method involves the dilithiation of 1,2,4,5-tetrafluorobenzene followed by quenching with trimethylsilyl chloride.
Experimental Protocol:
Synthesis from Poly(cadmium-2,3,5,6-tetrafluorobenzene)
An alternative route involves the reaction of a pre-formed organometallic polymer with trimethylsilyl chloride.[7]
Experimental Protocol: [7]
The starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), is synthesized by the thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum. In a glove box, 7.1 g (27.3 mmol) of the polymer is charged into a Duran-glass Carius tube. Freshly distilled trimethylsilyl chloride (6.55 g, 60.3 mmol) is added under a dry nitrogen atmosphere. The tube is sealed, shaken, and heated in an oven. The temperature is increased stepwise over 30 hours to 222 °C. Further heating from 230 to 250 °C over 26 hours results in a color change to light grey. The Carius tube is then cooled stepwise to -78 °C before being opened under a nitrogen atmosphere.
Synthesis from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
A more recent method utilizes a phosphine-mediated silylation of a dibrominated precursor, offering a 59% yield after purification.[6]
Experimental Protocol: [6]
To a solution of 1,4-dibromo-2,3,5,6-tetrafluorobenzene and trimethylsilyl chloride in anhydrous acetonitrile at -30 °C, tris(diethylamino)phosphine is added. The reaction proceeds via the activation of trimethylsilyl chloride by the phosphine, generating a silylphosphonium intermediate. This intermediate then undergoes a nucleophilic attack on the dibrominated benzene ring, replacing the bromine atoms with trimethylsilyl groups. The product is purified by vacuum distillation.
Reactivity
The reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene is governed by the interplay between the electron-withdrawing tetrafluorobenzene core and the electrofugal trimethylsilyl groups.
Electrophilic Aromatic Substitution
The trimethylsilyl groups can be replaced by various electrophiles in electrophilic aromatic substitution reactions.[1] The silicon-carbon bond is cleaved, and the electrophile is introduced onto the aromatic ring. The presence of the fluorine atoms deactivates the ring towards electrophilic attack, often requiring the use of strong electrophiles and Lewis acid catalysts.
Nucleophilic Aromatic Substitution
The highly electron-deficient tetrafluorinated ring is susceptible to nucleophilic aromatic substitution. While the trimethylsilyl groups are not typically displaced in these reactions, the fluorine atoms can be substituted by strong nucleophiles.
Desilylation
The trimethylsilyl groups can be selectively removed under various conditions, for instance, by treatment with a source of fluoride ions or under acidic conditions. This desilylation reaction regenerates the corresponding C-H bonds, providing access to 1,2,4,5-tetrafluorobenzene and its derivatives.
Applications
The unique properties of 1,4-bis(trimethylsilyl)tetrafluorobenzene make it a valuable tool in several areas of chemical research:
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Precursor to Fluorinated Materials: It serves as a monomer or cross-linking agent in the synthesis of fluorinated polymers and materials with enhanced thermal stability and chemical resistance.
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Intermediate in Organic Synthesis: The ability to selectively functionalize the aromatic ring through electrophilic substitution of the trimethylsilyl groups makes it a versatile intermediate for the synthesis of complex fluorinated molecules.[1]
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Quantitative NMR (qNMR) Standard: Its high purity, stability, and distinct signals in both ¹H and ¹⁹F NMR spectra make it a useful internal standard for quantitative NMR analysis.
Safety and Handling
1,4-Bis(trimethylsilyl)tetrafluorobenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is reported to cause skin and serious eye irritation.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1,4-Bis(trimethylsilyl)tetrafluorobenzene | 16956-91-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
